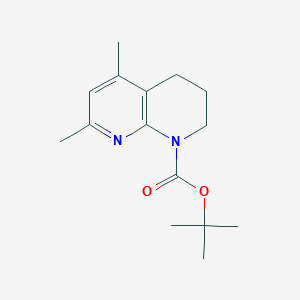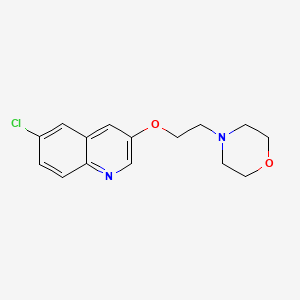
6-Chloro-3-(2-morpholin-4-ylethoxy)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(2-morpholin-4-ylethoxy)quinoline typically involves the reaction of 6-chloroquinoline with 2-(morpholin-4-yl)ethanol under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-(morpholin-4-yl)ethanol attacks the chloro group on the quinoline ring, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-3-(2-morpholin-4-ylethoxy)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Chloro-3-(2-morpholin-4-ylethoxy)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of dyes, catalysts, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 6-Chloro-3-(2-morpholin-4-ylethoxy)quinoline involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV. In anticancer applications, it may induce apoptosis in cancer cells by interacting with specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloroquinoline: A simpler derivative with similar biological activities.
3-(2-Morpholin-4-ylethoxy)quinoline: Lacks the chloro group but retains the morpholine moiety.
6-Bromo-3-(2-morpholin-4-ylethoxy)quinoline: Similar structure with a bromo group instead of a chloro group
Uniqueness
6-Chloro-3-(2-morpholin-4-ylethoxy)quinoline is unique due to the presence of both the chloro and morpholine groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound in various scientific research applications .
Propriétés
Formule moléculaire |
C15H17ClN2O2 |
|---|---|
Poids moléculaire |
292.76 g/mol |
Nom IUPAC |
4-[2-(6-chloroquinolin-3-yl)oxyethyl]morpholine |
InChI |
InChI=1S/C15H17ClN2O2/c16-13-1-2-15-12(9-13)10-14(11-17-15)20-8-5-18-3-6-19-7-4-18/h1-2,9-11H,3-8H2 |
Clé InChI |
MZWUFXGGDJZYKH-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCOC2=CN=C3C=CC(=CC3=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


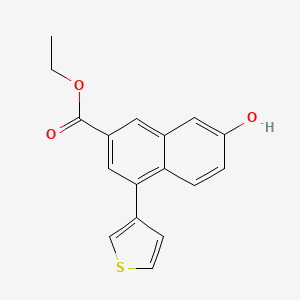
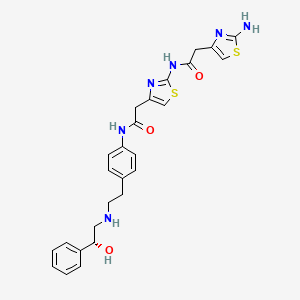
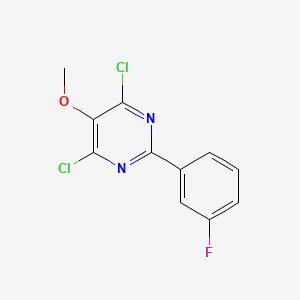
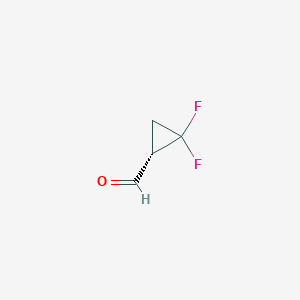
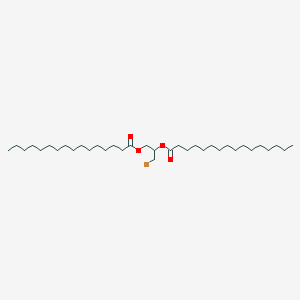
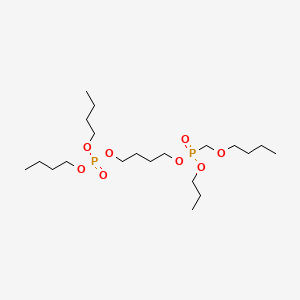
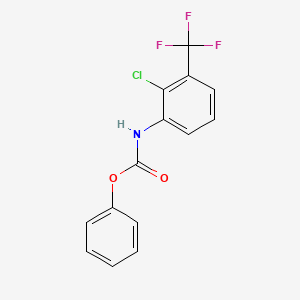
![2-amino-9-[(2R,3R,4S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B13862657.png)


![dimethyl (2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate;4-methylbenzenesulfonic acid](/img/structure/B13862662.png)
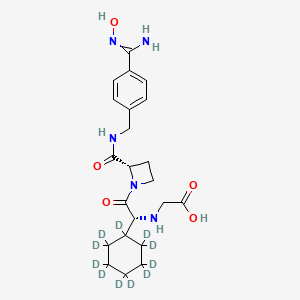
![Methyl3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate](/img/structure/B13862681.png)
